molecular formula C27H32N2O4S B5050681 ethyl 2-[(1-adamantylcarbonyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate

ethyl 2-[(1-adamantylcarbonyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate

Cat. No.: B5050681
M. Wt: 480.6 g/mol
InChI Key: CWGXXDMNQFMLEB-UHFFFAOYSA-N
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Description

The compound “ethyl 2-[(1-adamantylcarbonyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate” is a complex organic molecule. It contains several functional groups and structural features, including an adamantyl group, a thiophene ring, and multiple amide groups. These features suggest that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the adamantyl group, a three-dimensional, rigid structure, could impart unique steric effects. The thiophene ring, a heterocyclic aromatic ring, could participate in pi stacking interactions and other aromatic interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide groups could participate in hydrolysis reactions under acidic or basic conditions. The thiophene ring could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of polar amide groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structure, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. It could also be interesting to study its interactions with various biological targets .

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4S/c1-4-33-25(31)21-16(3)22(23(30)28-20-8-6-5-7-15(20)2)34-24(21)29-26(32)27-12-17-9-18(13-27)11-19(10-17)14-27/h5-8,17-19H,4,9-14H2,1-3H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGXXDMNQFMLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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